Chemical structure and properties of (1-Methylcycloheptyl)methanol
Chemical structure and properties of (1-Methylcycloheptyl)methanol
An In-depth Technical Guide to the Synthesis and Postulated Properties of (1-Methylcycloheptyl)methanol
Disclaimer: The compound (1-Methylcycloheptyl)methanol is not extensively documented in publicly available scientific literature. Consequently, this guide has been constructed by a Senior Application Scientist to provide a robust theoretical and practical framework based on established principles of organic chemistry and extrapolations from well-characterized analogous compounds. All properties and spectral data presented herein are predicted and await experimental verification.
Introduction
(1-Methylcycloheptyl)methanol presents an interesting molecular scaffold, combining a seven-membered carbocyclic ring with a tertiary alcohol functionality. Such structures are of interest to researchers in medicinal chemistry and materials science, where the cycloheptyl group can impart unique conformational properties and influence lipophilicity, while the primary alcohol serves as a key synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the logical synthesis, predicted physicochemical properties, and expected spectroscopic characteristics of this compound, offering a foundational resource for its potential use in research and development.
Molecular Structure and Identification
The core structure consists of a cycloheptane ring with a methyl group and a hydroxymethyl group attached to the same carbon atom (C1).
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IUPAC Name: (1-Methylcycloheptyl)methanol
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Molecular Formula: C₉H₁₈O
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Molecular Weight: 142.24 g/mol
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CAS Number: Not assigned (as of the date of this publication).
Predicted Physicochemical and Safety Data
The properties of (1-Methylcycloheptyl)methanol can be estimated by observing trends within the (1-methylcycloalkyl)methanol series. As the ring size increases, it is anticipated that the boiling point and density will show a corresponding increase, while solubility in polar solvents may decrease.
| Property | Predicted Value | Rationale / Comments |
| Physical State | Colorless Liquid | Based on lower homologs like (1-Methylcyclohexyl)methanol. |
| Boiling Point | ~210-215 °C (at 760 Torr) | Extrapolated from the boiling point of (1-Methylcyclohexyl)methanol (~197-198 °C). |
| Density | ~0.91 g/cm³ | Expected to be slightly higher than that of the cyclohexyl analog. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, THF). | The nonpolar cycloheptyl ring dominates the molecule's character. |
| XlogP | ~2.7 | Estimated increase in lipophilicity compared to the cyclohexyl analog (XlogP ≈ 2.3). |
Predicted Safety Information:
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Signal Word: Warning
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Pictogram: GHS07 (Irritant)
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Predicted Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261, P280, P302+P352, P305+P351+P338. Standard precautions for handling laboratory chemicals should be observed.
Proposed Synthetic Pathway and Experimental Protocols
The most direct and reliable route to (1-Methylcycloheptyl)methanol involves the synthesis of the corresponding carboxylic acid precursor, 1-methylcycloheptanecarboxylic acid, followed by its reduction. This two-step approach is outlined below.
Caption: Proposed two-step synthesis of (1-Methylcycloheptyl)methanol.
Part 1: Synthesis of 1-Methylcycloheptanecarboxylic Acid via the Koch-Haaf Reaction
The Koch-Haaf reaction provides a direct method for synthesizing tertiary carboxylic acids from alkenes using formic acid as the carbon monoxide source in the presence of a strong acid like sulfuric acid. This method is advantageous as it often proceeds with high yield for the formation of sterically hindered acids.
Experimental Protocol:
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Reaction Setup: Equip a three-necked, 1-L round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer. Ensure the setup is under an inert atmosphere (e.g., Nitrogen or Argon) and cooled in an ice-salt bath.
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Acid Mixture Preparation: Cautiously add 300 mL of concentrated (96-98%) sulfuric acid to the flask. Once cooled to 5-10 °C, begin the dropwise addition of 50 mL of 98-100% formic acid, ensuring the internal temperature does not exceed 15 °C.
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Substrate Addition: Once the acid mixture is prepared and cooled, add 0.5 moles of 1-methylcycloheptene dropwise via the dropping funnel over 2-3 hours. Maintain vigorous stirring and keep the internal temperature between 10-15 °C throughout the addition.
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Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.
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Quenching and Extraction: Carefully pour the reaction mixture onto 1 kg of crushed ice with stirring. The carboxylic acid product should precipitate or form an oil. Extract the aqueous mixture with diethyl ether (3 x 200 mL).
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Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (3 x 150 mL). The carboxylic acid will move into the aqueous basic layer as its sodium salt.
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Isolation: Cool the combined aqueous layers in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. The 1-methylcycloheptanecarboxylic acid will precipitate. Collect the solid by vacuum filtration or extract the oil with fresh diethyl ether.
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Drying and Evaporation: Dry the final organic extract over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be purified further by distillation or recrystallization.
Part 2: Reduction of 1-Methylcycloheptanecarboxylic Acid to (1-Methylcycloheptyl)methanol
Carboxylic acids are resistant to reduction by mild reagents like sodium borohydride (NaBH₄). Therefore, a powerful reducing agent such as Borane-Tetrahydrofuran complex (BH₃·THF) is required.[1] This reagent is highly effective and offers greater chemoselectivity and safety compared to lithium aluminum hydride (LiAlH₄).[2][3][4][5][6][7]
Experimental Protocol:
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Reaction Setup: In a dry, inert-atmosphere flask equipped with a magnetic stirrer and a dropping funnel, dissolve 0.4 moles of 1-methylcycloheptanecarboxylic acid in 200 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
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Reagent Addition: Slowly add 0.44 moles (a 10% excess) of a 1.0 M solution of BH₃·THF dropwise to the stirred solution of the carboxylic acid. Control the addition rate to maintain the temperature below 10 °C. (Note: Hydrogen gas evolution will occur).[1][8]
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
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Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
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Workup: Add 1 M aqueous HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
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Purification and Isolation: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1-Methylcycloheptyl)methanol.
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Final Purification: The final product can be purified by vacuum distillation to yield a colorless liquid.
Predicted Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of a tertiary alcohol is characterized by specific vibrational modes.[9][10][11][12]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 2980 - 2850 | Strong | C-H stretch (aliphatic) |
| ~1450 | Medium | CH₂ scissoring |
| ~1375 | Medium | C-H bend (methyl) |
| ~1180 | Strong | C-O stretch (tertiary alcohol) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for structure elucidation. The predicted chemical shifts are based on established increments and analysis of similar structures.
¹H NMR (Predicted, 500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.45 | s | 2H | -CH₂ OH |
| ~1.6 - 1.4 | m | 12H | Cycloheptyl ring protons (-CH₂ -) |
| ~1.35 | s (broad) | 1H | -OH (D₂O exchangeable) |
| ~1.05 | s | 3H | -CH₃ |
¹³C NMR (Predicted, 125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~72.0 | -C H₂OH |
| ~45.0 | C -(CH₃)(CH₂OH) (Quaternary) |
| ~40.0 | Cycloheptyl carbons (α to quaternary C) |
| ~30.0 | Cycloheptyl carbons (β to quaternary C) |
| ~26.5 | Cycloheptyl carbons (γ to quaternary C) |
| ~23.0 | -C H₃ |
Conclusion
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- Smith, B. C. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online.
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